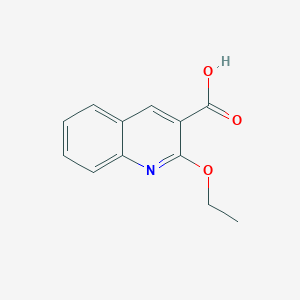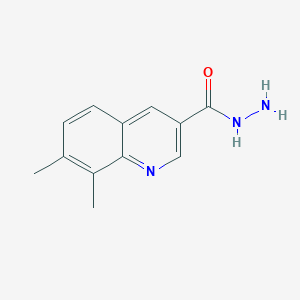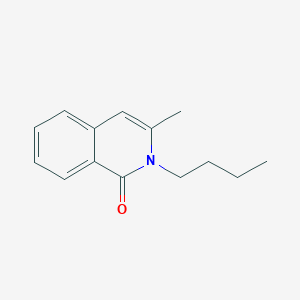
2-Ethoxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H11NO3. It belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications. This compound features a quinoline ring system substituted with an ethoxy group at the second position and a carboxylic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyquinoline-3-carboxylic acid typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent oxidation to yield the desired product. Common reagents used in this synthesis include sulfuric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 2-Ethoxyquinoline-3-methanol or 2-Ethoxyquinoline-3-aldehyde.
Substitution: 2-Haloquinoline-3-carboxylic acid or 2-Aminoquinoline-3-carboxylic acid.
Scientific Research Applications
2-Ethoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the ethoxy group at the second position.
2-Methoxyquinoline-3-carboxylic acid: Contains a methoxy group instead of an ethoxy group.
2-Aminoquinoline-3-carboxylic acid: Features an amino group at the second position instead of an ethoxy group
Uniqueness
2-Ethoxyquinoline-3-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
88284-13-3 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-ethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-9(12(14)15)7-8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
QCHYXCVMLLIGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone](/img/structure/B11890071.png)
![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)





![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)




